molecular formula C9H9NO5 B1428595 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone CAS No. 418759-58-7

1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone

Cat. No. B1428595
M. Wt: 211.17 g/mol
InChI Key: GZOJFKIFPFUTFG-UHFFFAOYSA-N
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Description

“1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone” is a chemical compound . It is also known as Ipomoeassin F, a potent natural cytotoxin that inhibits the growth of many tumor cell lines .


Synthesis Analysis

This compound can be prepared by treating 4-benzyloxy-5-methoxy2-nitro-acetophenone with trifluoroacetic acid at room temperature for 14 hours .


Molecular Structure Analysis

The molecular formula of “1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone” is C9H9NO5 . Its InChI code is 1S/C9H9NO5/c1-5(11)6-3-9(15-2)8(12)4-7(6)10(13)14/h3-4,12H,1-2H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.17 . It is a solid at room temperature and should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Charge Density Analysis

The compound has been studied for its charge density using high-resolution X-ray and neutron diffraction data. This research reveals intricate details of intra- and intermolecular bonding features, including the extent of pi-delocalization (Hibbs, Overgaard, & Piltz, 2003).

Phase Equilibrium Research

Research on solid-liquid phase equilibrium and ternary phase diagrams of similar compounds in various solvents has been conducted. These studies are crucial for understanding the solubility and crystallization properties of these compounds (Li et al., 2019).

Platelet Aggregation Inhibitory Activity

Synthesized derivatives of this compound have been screened for their potential as inhibitors of platelet aggregation. This research is significant for the development of new therapeutic agents (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999).

Antibacterial Activity

The compound's derivatives have been synthesized and tested for antibacterial activity against various bacteria, contributing to the search for new antibacterial agents (Parekh & Desai, 2006).

Synthesis and Structural Studies

Studies have been conducted on the synthesis of various derivatives and their structural analysis. These studies are fundamental for understanding the compound's chemical properties and potential applications (Shtamburg, Shtamburg, Anishchenko, & Mazepa, 2019).

Antimicrobial Studies

Research on mono- and dinuclear Ni(II) complexes derived from compounds related to 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone shows significant antimicrobial properties, which could be beneficial in medical applications (Chai et al., 2017).

Crystal Packing Studies

Investigations into the crystal packing of similar compounds have provided insights into their molecular structures, which is essential for their potential use in material sciences (Guo, Liu, Yang, & Jian, 2009).

Novel Compound Synthesis

The extraction from natural sources and synthesis of new compounds related to 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone have been explored, contributing to the field of organic chemistry (Khan, Rutaihwa, & Mhehe, 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statement H302 applies to this compound, and precautionary statements P280, P305+P351+P338 are advised .

properties

IUPAC Name

1-(4-hydroxy-5-methoxy-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-5(11)6-3-9(15-2)8(12)4-7(6)10(13)14/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOJFKIFPFUTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Wilson, C Panagabko, T Laleye, M Robinson… - Bioorganic & Medicinal …, 2023 - Elsevier
Phosphatidylinositol transfer proteins (PITPs) are ubiquitous in eukaryotes and are involved in the regulation of phospholipid metabolism, membrane trafficking, and signal transduction. …
Number of citations: 0 www.sciencedirect.com

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